2-Fluoro-2-(piperidin-3-yl)acetic acid hydrochloride
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Overview
Description
2-Fluoro-2-(piperidin-3-yl)acetic acid hydrochloride is a fluorinated organic compound that features a piperidine ring, a common structural motif in medicinal chemistry. The presence of the fluorine atom enhances the compound’s chemical stability and biological activity, making it a valuable intermediate in pharmaceutical synthesis and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(piperidin-3-yl)acetic acid hydrochloride typically involves the introduction of a fluorine atom into a piperidine derivative. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(piperidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Fluoro-2-(piperidin-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(piperidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-(piperidin-4-yl)acetic acid hydrochloride
- 2-Fluoro-2-(piperidin-2-yl)acetic acid hydrochloride
- 2-Fluoro-2-(piperidin-3-yl)propanoic acid hydrochloride
Uniqueness
2-Fluoro-2-(piperidin-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom and the piperidine ring can significantly impact the compound’s properties, making it distinct from other similar compounds.
Properties
CAS No. |
1781034-39-6 |
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Molecular Formula |
C7H13ClFNO2 |
Molecular Weight |
197.63 g/mol |
IUPAC Name |
2-fluoro-2-piperidin-3-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c8-6(7(10)11)5-2-1-3-9-4-5;/h5-6,9H,1-4H2,(H,10,11);1H |
InChI Key |
LNDZIVHDEDYVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(C(=O)O)F.Cl |
Origin of Product |
United States |
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